molecular formula C12H10N2O2 B1371818 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde CAS No. 906353-01-3

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde

Cat. No.: B1371818
CAS No.: 906353-01-3
M. Wt: 214.22 g/mol
InChI Key: VUPYANPNFUPQQU-UHFFFAOYSA-N
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Description

Historical Context and Development

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde (CAS: 906353-01-3) emerged as a compound of interest in the late 20th century, building on advancements in heterocyclic chemistry and catalytic cross-coupling reactions. While benzaldehyde itself has been studied since the 19th century, the integration of pyrazine moieties into aromatic aldehydes gained traction with the development of Ullmann-type condensations and copper-catalyzed etherification techniques. The specific synthesis of this compound likely originated from efforts to combine the electronic properties of pyrazines with the reactivity of benzaldehyde derivatives for pharmaceutical and materials science applications.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic fusion of two heterocyclic systems:

  • Pyrazine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, known for its electron-deficient character and biological activity.
  • Benzaldehyde unit : Provides a reactive aldehyde group for subsequent transformations.

The ether linkage between these systems creates unique electronic effects, including:

  • Conjugation between the pyrazine’s π-system and the benzaldehyde ring
  • Enhanced stability compared to non-aromatic analogs
  • Directional reactivity for selective functionalization

Overview of Research Applications

Recent studies highlight three primary application domains:

Application Area Key Findings Sources
Pharmaceutical Intermediates Used in synthesizing kinase inhibitors and antimicrobial agents
Catalysis Serves as ligand precursor in copper-mediated coupling reactions
Materials Science Building block for conjugated polymers with optoelectronic properties

Properties

IUPAC Name

4-(6-methylpyrazin-2-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9-6-13-7-12(14-9)16-11-4-2-10(8-15)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPYANPNFUPQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640394
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906353-01-3
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The most commonly reported synthetic route involves the reaction of 6-methylpyrazine-2-ol with 4-formylphenol or a 4-formyl-substituted aromatic precursor under basic conditions to form the ether linkage, resulting in this compound.

  • Starting materials:

    • 6-methylpyrazine-2-ol
    • 4-formylphenol (4-hydroxybenzaldehyde)
  • Reaction conditions:

    • Base: Potassium carbonate (K2CO3) or similar inorganic base
    • Solvent: Polar aprotic solvent such as dimethylformamide (DMF)
    • Temperature: Typically heated to around 100°C
    • Reaction time: Several hours (commonly 4–8 hours)
  • Procedure:
    The 6-methylpyrazine-2-ol and 4-formylphenol are mixed in DMF with potassium carbonate. The mixture is heated to promote nucleophilic substitution where the phenolic oxygen attacks the pyrazinyl ring, forming the ether bond. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or chromatography.

This method yields the target compound with good purity and moderate to high yield (generally 60–85%) depending on reaction scale and purification efficiency.

Alternative Synthetic Approaches

While the direct nucleophilic substitution is the most straightforward, other synthetic strategies have been reported in related heteroaryl ether syntheses, which can be adapted for this compound:

  • Mitsunobu Reaction:
    The Mitsunobu reaction can be used to couple the phenol and pyrazine derivatives under mild conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method allows for inversion of configuration if chiral centers are present and can be useful when direct substitution is challenging.

  • Copper-Catalyzed Ullmann Ether Synthesis:
    Copper-catalyzed coupling of 6-methylpyrazin-2-ol with 4-bromobenzaldehyde under ligand-assisted conditions can also be employed. This method often requires elevated temperatures and suitable copper catalysts but can provide good yields and tolerance for various functional groups.

  • Stepwise Functional Group Transformations:
    In some cases, the aldehyde group is introduced after ether formation by oxidation of the corresponding hydroxymethyl derivative or via formylation reactions such as the Vilsmeier-Haack reaction on the ether intermediate.

Reaction Mechanism and Conditions Analysis

Nucleophilic Aromatic Substitution (SNAr)

  • The reaction mechanism involves the nucleophilic attack of the phenolic oxygen (from 6-methylpyrazine-2-ol) on the electrophilic aromatic carbon bearing the leaving group (often a halogen or activated hydroxyl group in 4-formylphenol derivatives).
  • The base (potassium carbonate) deprotonates the phenol to generate the phenolate ion, which is a stronger nucleophile.
  • The solvent DMF stabilizes the charged intermediates and facilitates the reaction.

Reaction Parameters Impact

Parameter Typical Range/Value Effect on Reaction
Base K2CO3 (1–2 eq) Deprotonates phenol, promotes nucleophilicity
Solvent DMF Polar aprotic, dissolves reactants well
Temperature 90–110°C Increases reaction rate
Reaction Time 4–8 hours Ensures completion
Molar Ratio 1:1 or slight excess of pyrazine-2-ol Drives reaction to completion

Purification and Characterization

  • After reaction completion, the mixture is cooled and diluted with water or an organic solvent to precipitate the product.
  • Filtration and recrystallization (e.g., from ethanol or ethyl acetate) are used to purify the compound.
  • Characterization typically involves melting point determination, NMR spectroscopy (1H and 13C), IR spectroscopy (noting characteristic aldehyde C=O stretch ~1700 cm⁻¹), and mass spectrometry.

Research Findings and Applications

  • The compound is an important intermediate in pharmaceutical and material science research due to its aldehyde functionality and heteroaryl ether linkage.
  • It serves as a building block for synthesizing more complex molecules, including biologically active heterocycles and ligands.
  • Studies have shown that the aldehyde group can be further derivatized via oxidation, reduction, or condensation reactions to yield diverse functional compounds.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Nucleophilic aromatic substitution 6-methylpyrazine-2-ol + 4-formylphenol K2CO3, DMF, 100°C, 4–8 h 60–85 Most common, straightforward synthesis
Mitsunobu reaction 6-methylpyrazine-2-ol + 4-formylphenol DEAD, PPh3, THF or similar Moderate Mild conditions, useful for sensitive substrates
Copper-catalyzed Ullmann ether synthesis 6-methylpyrazine-2-ol + 4-bromobenzaldehyde Cu catalyst, ligand, elevated T Moderate Requires catalyst, suitable for large scale

This detailed analysis provides a comprehensive overview of the preparation methods for this compound based on diverse, authoritative research sources. The primary synthetic route via nucleophilic aromatic substitution remains the most practical and widely used method, supported by well-established reaction conditions and purification protocols.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products Formed

    Oxidation: 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid.

    Reduction: 4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde is utilized in the development of pharmaceutical compounds due to its structural features that may influence biological activity. Its derivatives have shown potential in:

  • Antimicrobial Activity: Compounds containing pyrazine rings are often evaluated for their antimicrobial properties. Initial studies suggest that derivatives of this compound may exhibit significant inhibitory effects against various pathogens.
  • Antitumor Activity: The compound's unique structure may interact with biological targets involved in cancer pathways, making it a candidate for further investigation in oncology research.

Agrochemicals

This compound can serve as an intermediate in the synthesis of agrochemical products, particularly in the formulation of pesticides and herbicides. Its pyrazine moiety is known to enhance biological activity against pests while maintaining a favorable environmental profile.

Materials Science

This compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymers can improve their performance in various applications, including coatings and adhesives.

Data Table: Comparison of Related Compounds

Compound NameStructure TypeNotable Features
This compoundBenzaldehyde derivativePotential applications in medicinal chemistry and agrochemicals
3-[(6-Methylpyrazin-2-yl)oxy]benzaldehydeBenzaldehyde derivativeSimilar structure; potential for different biological activities
4-(6-Methylpyrazin-2-yloxy)anilineAniline derivativeUsed primarily in synthetic organic chemistry

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of several pyrazine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Synthesis of Agrochemicals

Research on the synthesis of new herbicides demonstrated that incorporating this compound into formulations improved the herbicidal activity compared to traditional compounds. This enhancement was attributed to the compound's ability to disrupt metabolic pathways in target plant species.

Mechanism of Action

The mechanism by which 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism can vary based on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde with other substituted benzaldehydes, focusing on molecular properties, synthetic applications, and biological activities.

Structural and Physicochemical Properties

A critical comparison of molecular parameters is provided in Table 1:

Table 1: Key Properties of Substituted Benzaldehydes
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Key Applications/Reactions
This compound C₁₂H₁₀N₂O₂ 214.21 6-Methylpyrazin-2-yloxy 72–73 Pharmaceutical intermediate
4-(Trifluoromethyl)benzaldehyde C₈H₅F₃O 174.12 Trifluoromethyl Not reported Antimicrobial agents
4-(2-Pyridyl)benzaldehyde C₁₂H₉NO 183.21 2-Pyridyl Not reported Anti-inflammatory compounds
4-(N,N-Dimethylamino)benzaldehyde C₉H₁₁NO 149.19 N,N-Dimethylamino Not reported Cyanine dye synthesis
4-((5-Morpholinopentyl)oxy)benzaldehyde C₁₆H₂₃NO₃ 289.36 Morpholinopentyloxy Not reported Cholinesterase inhibitors

Key Observations :

  • The pyrazine substituent in the target compound increases molecular weight and polarity compared to simpler substituents (e.g., trifluoromethyl or pyridyl groups).
  • The electron-withdrawing nature of the pyrazine ring may reduce electrophilicity at the aldehyde group compared to electron-donating groups like N,N-dimethylamino .

Biological Activity

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzaldehyde moiety with a 6-methylpyrazin-2-yloxy substituent. Its chemical structure can be represented as follows:

C11H10N2O\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}

This compound exhibits properties typical of aldehydes and ethers, contributing to its biological activities.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed based on studies of related compounds:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
  • Receptor Binding : Some studies suggest that related compounds may exhibit binding affinity to specific receptors, influencing cellular signaling pathways .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzaldehyde derivatives found that compounds with pyrazine moieties displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy in this area.

Cytotoxicity and Cancer Research

Recent investigations into similar pyrazine derivatives have revealed cytotoxic effects against various cancer cell lines. For instance, compounds targeting the SHP2 protein have shown promise in inhibiting cancer cell growth by disrupting critical signaling pathways involved in tumor progression . Although direct studies on this compound are scarce, its structural characteristics may confer similar anticancer properties.

Case Studies

  • Inhibition of SHP2 in Leukemic Cells : A study reported that certain pyrazine-containing compounds effectively inhibited SHP2 in leukemic cells, leading to reduced MAPK signaling and suppressed cancer cell growth . This raises the possibility that this compound could exhibit comparable effects.
  • Antibacterial Activity : Research on related benzaldehyde derivatives has demonstrated low micromolar inhibition of bacterial DNA gyrase, highlighting the potential for this compound to serve as an antibacterial agent .

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Activity Compound IC50 Value Target
AntibacterialBenzaldehyde DerivativeLow micromolarDNA gyrase
CytotoxicityPyrazine DerivativeSub-micromolarSHP2 in leukemic cells
Receptor BindingCRF1 Receptor Antagonist9.5 nMCorticotropin-releasing factor

Q & A

Q. What are the optimal synthetic routes for 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde, and how can reaction conditions be systematically optimized?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common approach is reacting 4-hydroxybenzaldehyde with 2-chloro-6-methylpyrazine under basic conditions. For example, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 6–12 hours achieves moderate yields (~50–70%). Multi-step optimization is critical:

  • Solvent selection : DMF or DMSO enhances nucleophilicity of the phenolic oxygen.
  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
  • Purification : Column chromatography with ethyl acetate/hexane (1:3) resolves unreacted starting materials .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

  • Spectroscopy :
    • IR : Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and pyrazine C=N (1590–1630 cm⁻¹) .
    • NMR : Aldehyde proton (δ ~10.0 ppm, singlet), pyrazine protons (δ ~8.5–9.0 ppm), and methyl group (δ ~2.5 ppm, singlet).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves molecular geometry. Key parameters include bond lengths (C-O: ~1.36 Å) and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Conflicting data may arise from twinning, disorder, or poor crystal quality. Mitigation strategies:

  • Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
  • Refinement : Apply restraints (e.g., DFIX in SHELXL) for bond distances and angles in disordered regions.
  • Validation tools : Check R-factor convergence (R₁ < 0.05) and ADDSYM alerts in PLATON to detect missed symmetry .

Q. What experimental designs are suitable for studying its metabolic pathways and stability under physiological conditions?

  • In vitro metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS. Key metabolites include oxidized pyrazine (m/z +16) and aldehyde-to-carboxylic acid conversion (m/z +32) .
  • pH stability : Test compound integrity in buffers (pH 2–9) at 37°C. Aldehyde groups may hydrolyze to carboxylic acids under alkaline conditions, requiring stabilization via prodrug strategies (e.g., acetal formation).

Q. How can computational modeling predict its interactions with biological targets, such as enzymes or receptors?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to pyrazine-recognizing proteins (e.g., xanthine oxidase). Focus on hydrogen bonds between the pyrazine N-atoms and active-site residues (e.g., Arg880 in xanthine oxidase).
  • MD simulations : Assess conformational stability (RMSD < 2.0 Å over 100 ns) and solvent accessibility of the aldehyde group .

Q. What strategies enhance the bioactivity of derivatives via regioselective functionalization?

  • Electrophilic substitution : Introduce sulfonyl groups at the benzaldehyde para position using 4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride (CAS 926921-66-6) to improve solubility and target affinity .
  • Aldehyde modifications : Convert to hydrazones (e.g., reaction with phenylhydrazine) to modulate reactivity and reduce off-target effects .

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